molecular formula C9H8O2 B2674038 Benzofuran-6-ylmethanol CAS No. 1056942-24-5

Benzofuran-6-ylmethanol

Cat. No.: B2674038
CAS No.: 1056942-24-5
M. Wt: 148.161
InChI Key: ZNYSQZXILSLIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-6-ylmethanol is a chemical compound that belongs to the class of benzofuran derivatives

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzofuran-6-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound to its corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used to reduce this compound to its corresponding alcohol or alkane derivatives.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and thiols to replace the hydroxyl group in this compound with other functional groups.

Major Products Formed

The major products formed from these reactions include benzofuran-6-carboxylic acid, benzofuran-6-aldehyde, and various substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of benzofuran-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are involved in various physiological processes . The exact molecular targets and pathways involved in the action of this compound are still under investigation.

Comparison with Similar Compounds

Benzofuran-6-ylmethanol can be compared with other similar compounds, such as benzothiophene and benzofuran derivatives. These compounds share similar structural features but differ in their biological activities and applications. Some of the similar compounds include:

Biological Activity

Benzofuran-6-ylmethanol, a compound characterized by its unique benzofuran structure, has garnered significant attention in scientific research due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Overview of this compound

This compound is a derivative of benzofuran, a heterocyclic compound known for its wide range of pharmacological effects. The structural features of benzofuran derivatives often correlate with their biological activities, making them valuable in medicinal chemistry.

1. Anticancer Activity

This compound has shown promising anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. For instance, derivatives of benzofuran have demonstrated significant cytotoxicity against K562 leukemia cells with IC50 values as low as 5 μM . The presence of specific substituents on the benzofuran ring can enhance this activity; for example, methyl and methoxy groups at particular positions have been linked to increased potency .

2. Antibacterial and Antifungal Properties

Research indicates that benzofuran derivatives exhibit substantial antibacterial and antifungal activities. This compound has been tested against various microbial strains, showing effective inhibition with minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 μg/mL . The hydroxyl group at the C-6 position is critical for this activity, as modifications can lead to a loss of effectiveness.

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6, suggesting its potential use in treating inflammatory diseases .

4. Antioxidant Activity

Benzofuran derivatives exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The ability to scavenge free radicals contributes to their therapeutic potential in various conditions .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play roles in various physiological processes.
  • Apoptosis Induction : By increasing reactive oxygen species (ROS) levels within cells, benzofuran derivatives can trigger apoptotic pathways, leading to cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the positioning and nature of substituents on the benzofuran ring significantly influence biological activity:

Substituent Position Effect on Activity Example Compounds
C-3Enhances anticancer activityCompound 10h
C-6Critical for antibacterial activityCompounds with hydroxyl groups
C-2Key site for cytotoxicityVarious derivatives

The introduction of functional groups at specific positions can lead to enhanced binding interactions with biological targets, resulting in improved efficacy .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of several benzofuran derivatives against different cancer cell lines. Compound 36 exhibited significant inhibitory effects across multiple types, including leukemia and lung cancer cells, demonstrating inhibition rates exceeding 70% at concentrations around 10 µM .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of benzofuran derivatives against Mycobacterium tuberculosis. Certain compounds displayed potent inhibitory effects with low cytotoxicity towards mammalian cells, highlighting their therapeutic potential against resistant strains .

Properties

IUPAC Name

1-benzofuran-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYSQZXILSLIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 1-benzofuran-6-carboxylate (J. Med. Chem. 1995, 38, 3094; 142 mg, 0.8 mmol) in THF (5 ml) was added dropwise to a stirred suspension of lithium aluminum hydride (92 mg, 2.4 mmol) in THF (2 mL) at −10° C. The mixture was stirred at room temperature for 30 min, cooled to 0° C. and treated slowly with water (1 mL). The mix was brought to pH 1 with 2N HCl and extracted with ethyl acetate (3×). The combined extracts were washed with water, brine, dried (MgSO4) and concentrated to give the final product.
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.